

Application Notes and Protocols: Zinc Bromide Dihydrate in Stereoselective Organic Reactions

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Compound of Interest

Compound Name: Zinc bromide dihydrate

Cat. No.: B092294

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Introduction

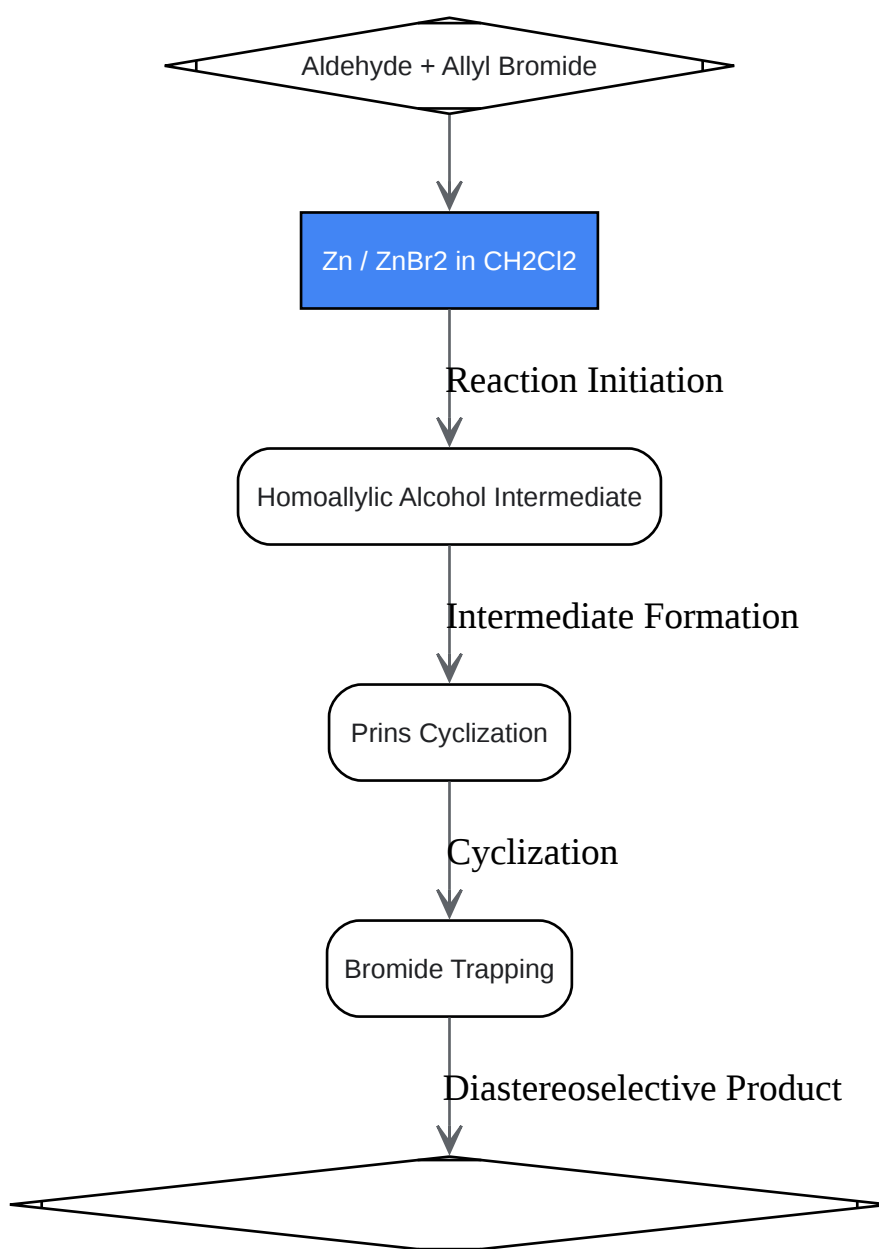
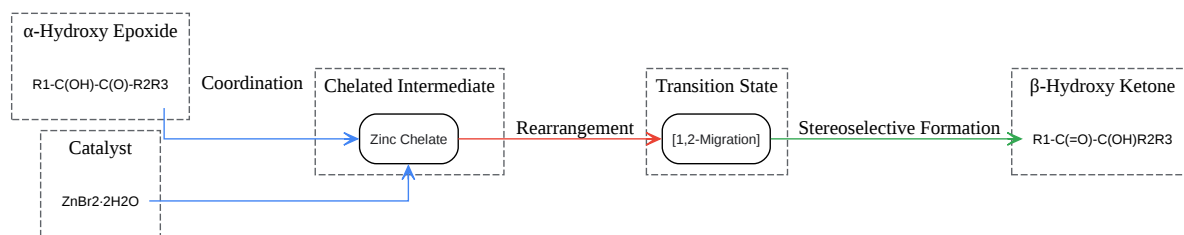
Zinc bromide (ZnBr_2), particularly in its dihydrate form ($\text{ZnBr}_2 \cdot 2\text{H}_2\text{O}$), has emerged as a versatile and efficient Lewis acid catalyst in a variety of stereoselective organic transformations. Its utility stems from its ability to coordinate with heteroatoms, thereby influencing the steric and electronic environment of the reaction center and directing the stereochemical outcome. This document provides detailed application notes and experimental protocols for key stereoselective reactions where **zinc bromide dihydrate** plays a pivotal role. The reactions covered include the stereoselective semipinacol rearrangement, diastereoselective Prins cyclization, chelation-controlled carbonyl additions, and stereoselective C-glycosylation.

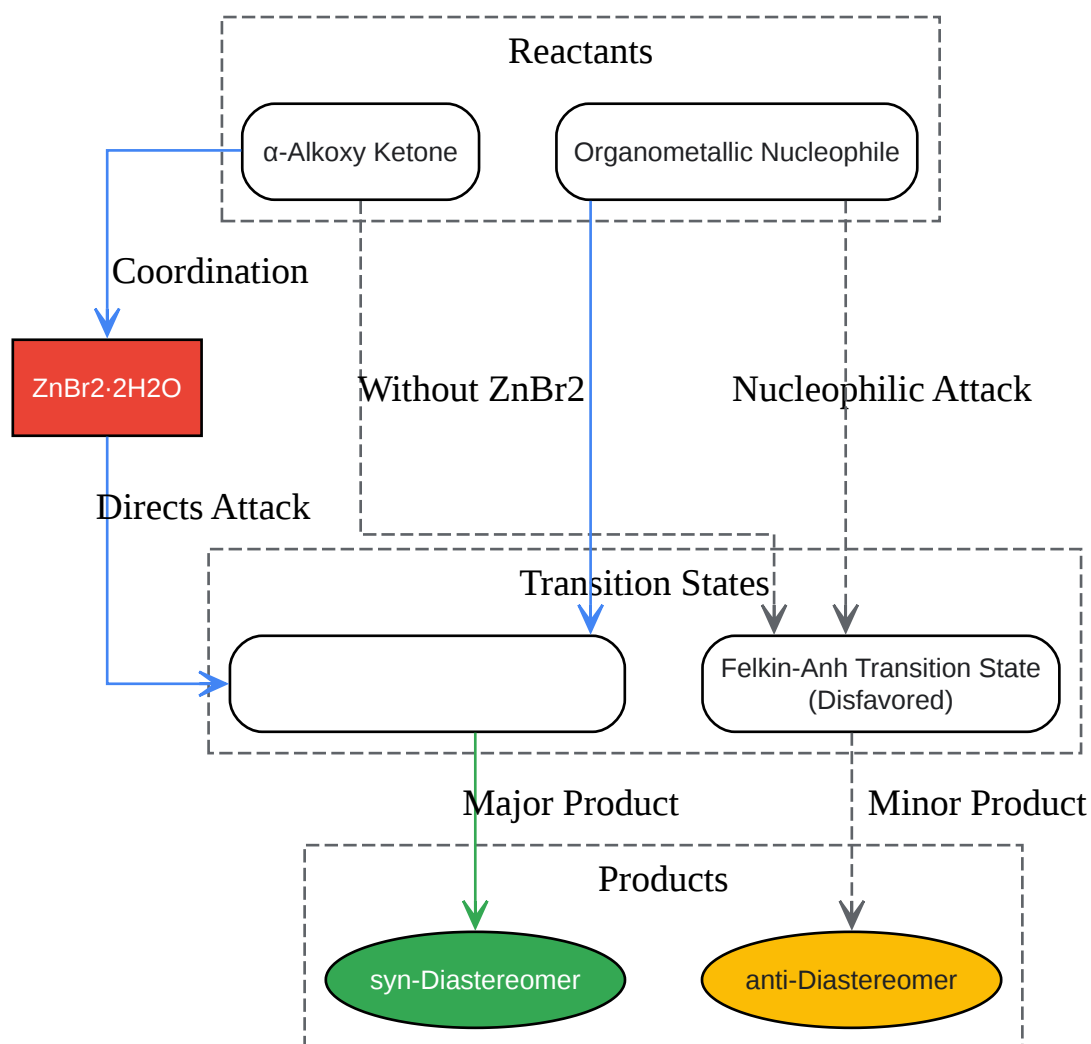
Stereoselective Semipinacol Rearrangement of α -Hydroxy Epoxides

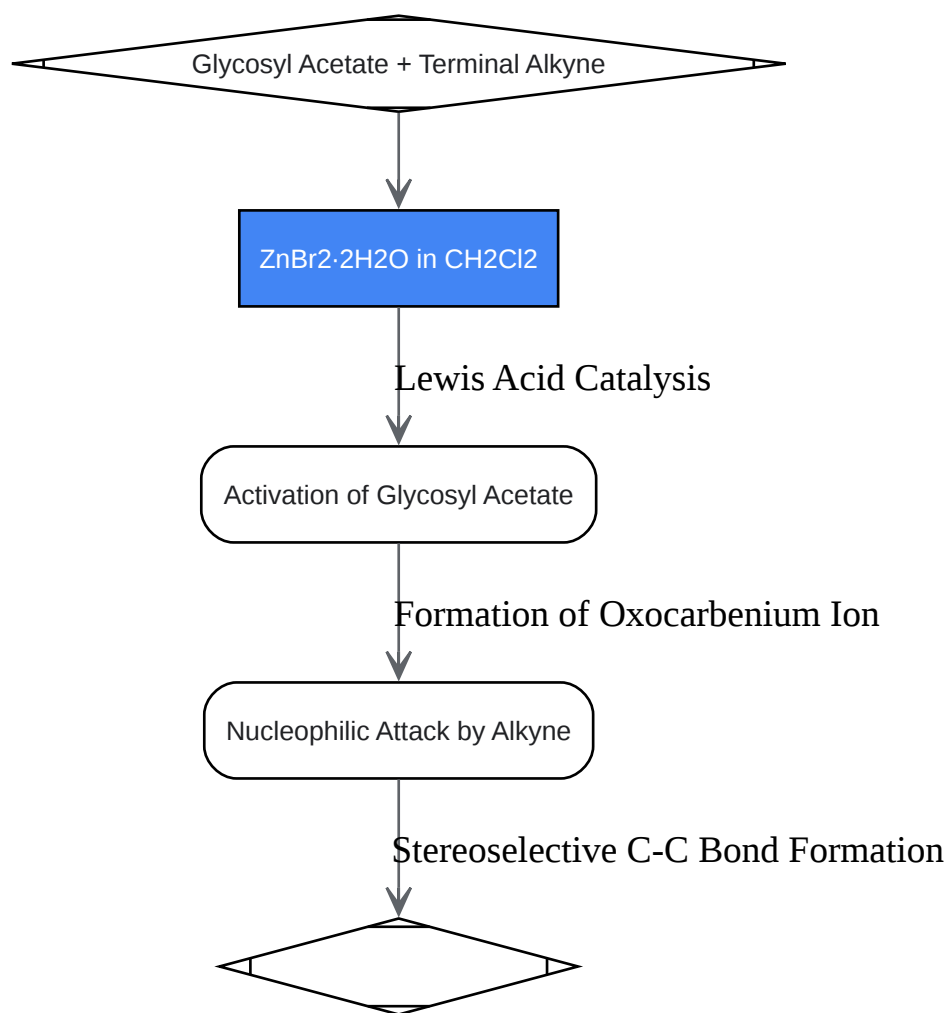
The zinc bromide-catalyzed semipinacol rearrangement of α -hydroxy epoxides provides a powerful method for the stereoselective synthesis of β -hydroxy ketones, including the creation of challenging quaternary carbon centers.^{[1][2]} The Lewis acidity of ZnBr_2 facilitates the opening of the epoxide ring and subsequent stereocontrolled 1,2-migration.

Mechanism of Stereocontrol

Zinc bromide coordinates to both the hydroxyl group and the epoxide oxygen, forming a rigid chelate intermediate. This chelation locks the conformation of the substrate, leading to a highly organized transition state. The anti-periplanar alignment of the migrating group to the breaking C-O bond of the epoxide is crucial for the stereospecificity of the rearrangement. The inherent chirality of the α -hydroxy epoxide is thus effectively transferred to the β -hydroxy ketone product.







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References

- 1. Catalytic application of zinc (II) bromide (ZnBr₂) in organic synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
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